

Z-LEHD-FMK TFA stability after reconstitution

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Compound of Interest

Compound Name: Z-LEHD-FMK TFA

Cat. No.: B10752648

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Z-LEHD-FMK TFA Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of **Z-LEHD-FMK TFA** after reconstitution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. How should I reconstitute **Z-LEHD-FMK TFA**?

Z-LEHD-FMK TFA is typically reconstituted in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).^{[1][2][3]} For very hydrophobic peptides, you can dissolve the peptide in a small amount of DMSO first and then dilute the solution with water to your desired concentration.^[4] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.^{[1][2][3]} Some suppliers also indicate solubility in water.^{[5][6]}

2. What is the recommended storage condition for reconstituted **Z-LEHD-FMK TFA**?

Reconstituted **Z-LEHD-FMK TFA** should be stored in aliquots to avoid repeated freeze-thaw cycles.^{[1][3]} For short-term storage, -20°C is recommended, while -80°C is suitable for long-term storage.^{[2][3]}

3. How long is the reconstituted **Z-LEHD-FMK TFA** stable?

The stability of reconstituted **Z-LEHD-FMK TFA** depends on the storage temperature. The following table summarizes the recommended storage durations from various suppliers.

Storage Temperature	Recommended Stability Duration
-20°C	1 month[1][2][3]
-80°C	6 months to 1 year[1][2][3][5][7]

Important Note: These are general guidelines. For critical experiments, it is always best to use freshly prepared solutions.

4. Can I store the reconstituted **Z-LEHD-FMK TFA** at room temperature?

No, it is not recommended to store the reconstituted inhibitor at room temperature. The compound is not stable for extended periods under these conditions. For shipping, it may be sent at room temperature in the continental US, but this may vary for other locations.[2]

5. I see precipitation in my reconstituted **Z-LEHD-FMK TFA** after thawing. What should I do?

If you observe precipitation, you can try to warm the solution gently and sonicate to redissolve the compound.[2] However, if the precipitate does not dissolve, it is best to discard the aliquot and use a fresh one. This may indicate that the compound has degraded or that the solvent has absorbed moisture, reducing solubility.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no inhibitory activity	1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Incorrect concentration.	1. Ensure the reconstituted inhibitor has been stored at the correct temperature and within the recommended stability period. 2. Always aliquot the stock solution after reconstitution to avoid repeated freeze-thaw cycles. [1][3] 3. Verify the final concentration used in your experiment.
Precipitation in the stock solution	1. Solvent has absorbed moisture. 2. Storage at an inappropriate temperature. 3. Exceeded solubility limit.	1. Use fresh, anhydrous DMSO for reconstitution.[1][2][3] 2. Store the reconstituted solution at the recommended temperature (-20°C or -80°C). 3. Ensure the concentration of your stock solution does not exceed the solubility limit (e.g., up to 100 mg/mL in DMSO).[1][2][3]
Inconsistent experimental results	1. Use of aged stock solutions. 2. Variation in reconstitution solvent quality.	1. For critical and comparative experiments, it is advisable to use a freshly prepared stock solution or a new aliquot from a recently prepared stock. 2. Use high-purity, anhydrous DMSO from a reliable source.

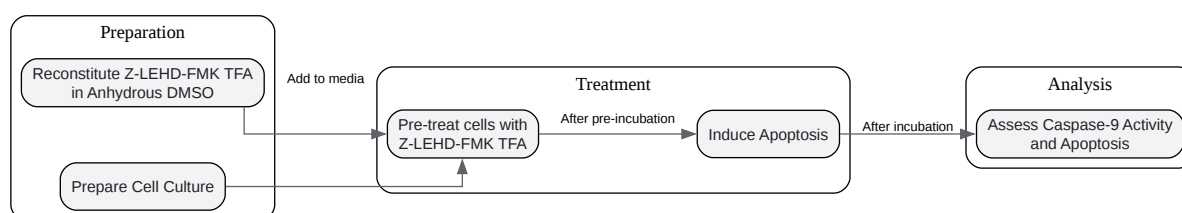
Experimental Protocols

In Vitro Caspase-9 Inhibition Assay

This protocol is a general guideline for using **Z-LEHD-FMK TFA** to inhibit caspase-9 activity in cell culture.

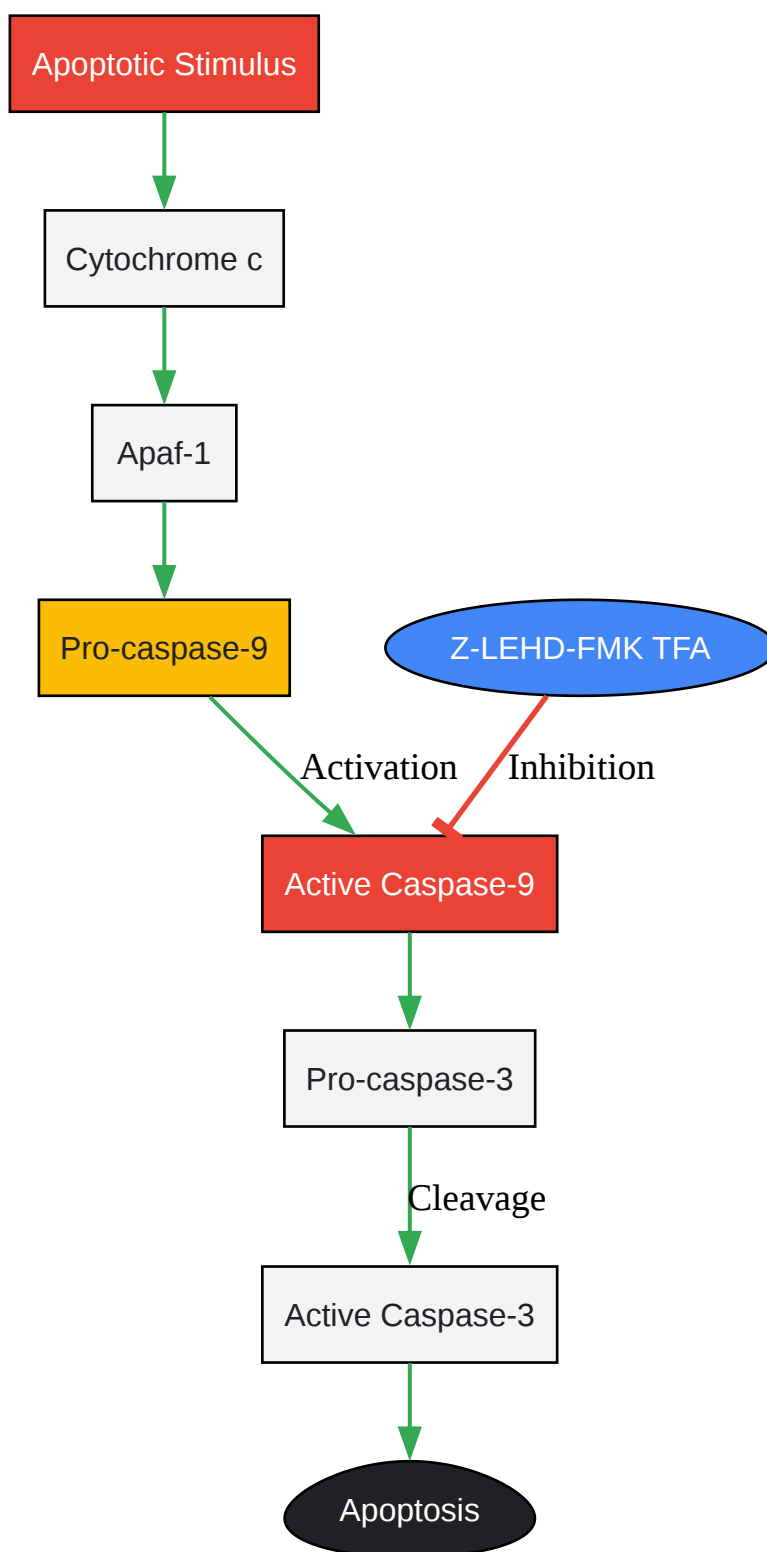
- Reconstitution: Prepare a stock solution of **Z-LEHD-FMK TFA** in anhydrous DMSO (e.g., 10-20 mM).
- Cell Treatment:
 - Culture your cells of interest (e.g., HCT116, 293 cells) to the desired confluency.[2][8]
 - Pre-treat the cells with **Z-LEHD-FMK TFA** at a final concentration typically ranging from 10-50 μ M for 30 minutes to 2 hours before inducing apoptosis.[2][5][7]
 - Induce apoptosis using a suitable agent (e.g., TRAIL, staurosporine).[5][8]
- Analysis: After the desired incubation period, assess apoptosis and caspase-9 activity using methods such as Western blotting for cleaved caspase-3 and PARP, or a caspase-9 activity assay.[5]

Visualizations



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Caption: A typical experimental workflow for using **Z-LEHD-FMK TFA** in cell-based assays.



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Caption: The intrinsic apoptosis pathway showing the inhibitory action of **Z-LEHD-FMK TFA** on Caspase-9.

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